N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE is a synthetic organic compound with the molecular formula C22H28N2O3 and a molecular weight of 368.46932 g/mol This compound is characterized by the presence of an allyloxy group, a methoxybenzyl group, and a phenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group is introduced through an allylation reaction, where an allyl halide reacts with a phenol derivative in the presence of a base.
Methoxybenzylation: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the reaction conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include alkoxides and amines
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as cell proliferation and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide: A closely related compound with similar structural features.
N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)-2-methylpropanamide: Another related compound with variations in the substituents on the benzyl group.
Uniqueness
N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C22H28N2O3/c1-5-12-27-20-11-6-17(14-21(20)26-4)15-23-18-7-9-19(10-8-18)24-22(25)13-16(2)3/h5-11,14,16,23H,1,12-13,15H2,2-4H3,(H,24,25) |
InChI Key |
ODMDJACPXDOZDE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.